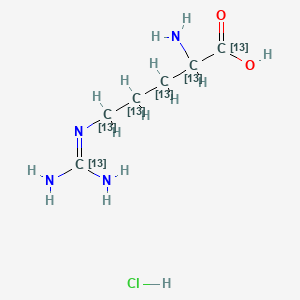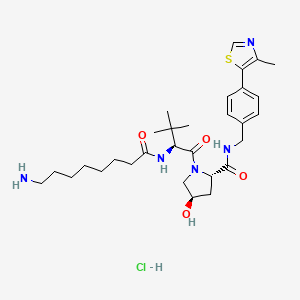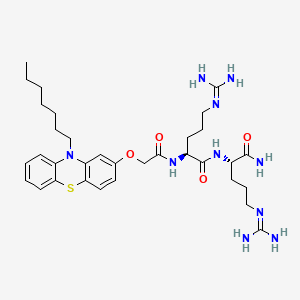
Arginine-13C6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginine-13C6 (hydrochloride): is a stable isotope-labeled compound of the amino acid arginine. It is specifically labeled with carbon-13 isotopes at six positions, making it a valuable tool in various scientific research applications. The compound is often used in studies involving protein synthesis, metabolic pathways, and molecular interactions due to its isotopic labeling, which allows for precise tracking and quantification.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Arginine-13C6 (hydrochloride) typically involves the incorporation of carbon-13 isotopes into the arginine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions often require controlled environments to ensure the purity and stability of the labeled compound.
Industrial Production Methods: Industrial production of Arginine-13C6 (hydrochloride) involves large-scale synthesis using advanced techniques to incorporate the carbon-13 isotopes efficiently. The process includes multiple steps of purification and quality control to achieve high isotopic purity and chemical purity. The final product is usually available in a lyophilized form for ease of use in research applications .
化学反応の分析
Types of Reactions: Arginine-13C6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitric oxide, a critical signaling molecule in biological systems.
Reduction: The guanidino group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric oxide synthase enzymes and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.
Major Products:
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced forms of arginine derivatives.
Substitution: Substituted arginine compounds with different functional groups
科学的研究の応用
Chemistry: Arginine-13C6 (hydrochloride) is used in stable isotope labeling studies to investigate reaction mechanisms and metabolic pathways. It helps in tracing the incorporation of arginine into proteins and other biomolecules.
Biology: In biological research, the compound is used to study protein synthesis, cellular metabolism, and enzyme kinetics. It is particularly valuable in mass spectrometry-based proteomics for quantifying protein expression levels.
Medicine: In medical research, Arginine-13C6 (hydrochloride) is used to study the role of arginine in nitric oxide production and its effects on cardiovascular health. It is also used in metabolic studies to understand diseases related to arginine metabolism.
Industry: The compound is used in the pharmaceutical industry for drug development and quality control. It helps in the precise quantification of arginine and its derivatives in various formulations .
作用機序
Arginine-13C6 (hydrochloride) exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is produced by the enzyme nitric oxide synthase, which converts arginine to nitric oxide and citrulline. Nitric oxide is a potent vasodilator and plays a crucial role in regulating blood flow, immune response, and neurotransmission. The isotopic labeling allows for precise tracking of arginine’s conversion to nitric oxide and its subsequent biological effects .
類似化合物との比較
Arginine-13C6,15N4 (hydrochloride): This compound is labeled with both carbon-13 and nitrogen-15 isotopes, providing additional tracking capabilities in metabolic studies.
Unlabeled Arginine (hydrochloride): The standard form of arginine without isotopic labeling, used in various biochemical and physiological studies.
Uniqueness: Arginine-13C6 (hydrochloride) is unique due to its specific carbon-13 labeling, which allows for detailed studies of metabolic pathways and protein synthesis. The isotopic labeling provides a distinct advantage in mass spectrometry and other analytical techniques, enabling precise quantification and tracking of arginine in complex biological systems .
特性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC名 |
2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChIキー |
KWTQSFXGGICVPE-BVNCJLROSA-N |
異性体SMILES |
[13CH2]([13CH2][13CH]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)




![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)

![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)


![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)

